
n1,n1,n3-Trimethylbenzene-1,3-diamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1,N3-Trimethylbenzene-1,3-diamine hydrochloride is a chemical compound with the molecular formula C9H15ClN2. It is a diamine derivative of benzene, characterized by the presence of three methyl groups and two amino groups attached to the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N3-Trimethylbenzene-1,3-diamine hydrochloride typically involves the reaction of benzene-1,3-diamine with methylating agents under controlled conditions. One common method is the methylation of benzene-1,3-diamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
N1,N1,N3-Trimethylbenzene-1,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine to neutralize the generated acid.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzene derivatives with various functional groups.
科学研究应用
N1,N1,N3-Trimethylbenzene-1,3-diamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N1,N1,N3-Trimethylbenzene-1,3-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of amino groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function.
相似化合物的比较
Similar Compounds
- N1,N1,2-Trimethylbenzene-1,3-diamine
- N1,N1,4-Trimethylbenzene-1,3-diamine
- N1,N1,6-Trimethylbenzene-1,3-diamine
Uniqueness
N1,N1,N3-Trimethylbenzene-1,3-diamine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where other similar compounds may not be as effective or suitable.
属性
分子式 |
C9H15ClN2 |
|---|---|
分子量 |
186.68 g/mol |
IUPAC 名称 |
1-N,3-N,3-N-trimethylbenzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-10-8-5-4-6-9(7-8)11(2)3;/h4-7,10H,1-3H3;1H |
InChI 键 |
GMEDXSYIJGKUND-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC(=CC=C1)N(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[3-(Ethoxymethyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitrile](/img/structure/B14913059.png)
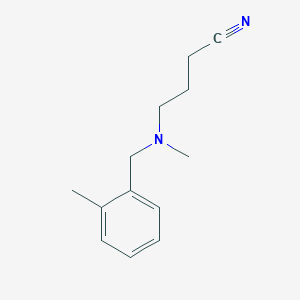
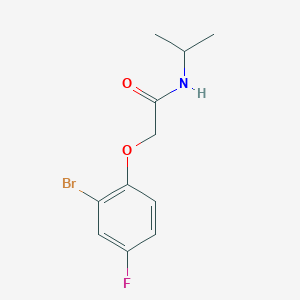
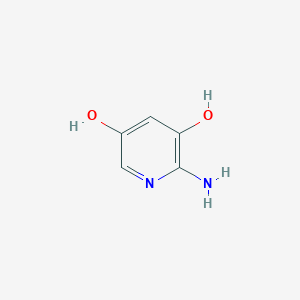
![2-[(4-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14913097.png)

![(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride](/img/structure/B14913102.png)
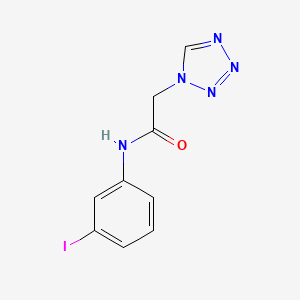

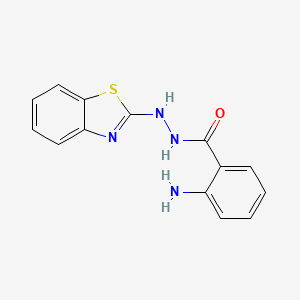

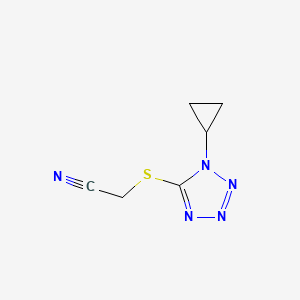
![N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B14913155.png)

